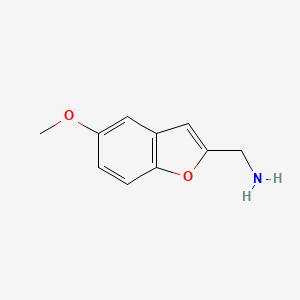

(5-Methoxy-1-benzofuran-2-yl)methanamine

Description

Properties

IUPAC Name |

(5-methoxy-1-benzofuran-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-12-8-2-3-10-7(4-8)5-9(6-11)13-10/h2-5H,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOEROPVGOLHWBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Methoxy-1-benzofuran-2-yl)methanamine typically involves the following steps:

Furan Synthesis: The starting material, furan, is synthesized through the dehydration of pentose sugars or the decarboxylation of furfural.

Benzofuran Formation: The furan ring is then fused with a benzene ring to form benzofuran. This can be achieved through various methods, such as the Pechmann condensation or the cyclization of o-hydroxybenzaldehydes with β-keto esters.

Methoxylation: The introduction of the methoxy group at the 5-position is achieved through O-alkylation using methanol in the presence of a strong base.

Amination: The final step involves the introduction of the amine group at the 2-position, which can be done through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve efficient synthesis.

Chemical Reactions Analysis

(5-Methoxy-1-benzofuran-2-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives, often using oxidizing agents like potassium permanganate or chromic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the amine group, leading to the formation of various substituted benzofurans.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

Substitution: Alkyl halides, amines, and strong bases.

Major Products Formed:

Oxidation Products: Benzofuran-2-one derivatives.

Reduction Products: Benzofuran-2-ylmethanamine derivatives.

Substitution Products: Various alkylated or aminated benzofurans.

Scientific Research Applications

(5-Methoxy-1-benzofuran-2-yl)methanamine has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Research has explored its use in drug discovery, particularly in the development of new therapeutic agents for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which (5-Methoxy-1-benzofuran-2-yl)methanamine exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Benzofuran Core

Halogenated Derivatives

- (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride (CAS 1097796-68-3): Substituents: Fluoro (-F) at position 5, methyl (-CH₃) at position 3. Key Differences: The fluoro group is electron-withdrawing, reducing ring electron density compared to methoxy. The methyl group at position 3 adds steric bulk. The hydrochloride salt form improves solubility . Molecular Formula: C₁₀H₁₁ClFNO.

Bromo-Substituted Analogs

- (5-Bromo-1-benzofuran-2-yl)(thiophen-2-yl)methanamine: Substituents: Bromo (-Br) at position 5, thiophene-2-yl group linked to the methanamine. Key Differences: Bromine’s larger atomic radius and polarizability may enhance lipophilicity. The thiophene moiety introduces sulfur-based π-π interactions . Molecular Formula: C₁₃H₁₀BrNOS.

Heterocycle Modifications

Dihydrobenzofuran Derivatives

- (2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine (CAS 1020982-14-2): Structure: Saturated 2,3-dihydrobenzofuran core with a 4-methoxyphenyl group attached to the methanamine. The diarylmethanamine structure may enhance binding to G-protein-coupled receptors . Molecular Formula: C₁₆H₁₇NO₂.

Benzoxazole Analogs

- (5-Fluoro-1,3-benzoxazol-2-yl)methanamine (CAS 944907-48-6):

- Structure : Benzoxazole ring (oxygen and nitrogen in the heterocycle) with fluoro at position 5.

- Key Differences : The benzoxazole’s nitrogen increases polarity and hydrogen-bonding capacity compared to benzofuran. Fluoro substitution maintains electron-withdrawing effects .

- Molecular Formula : C₈H₇FN₂O.

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Heterocycle | Salt Form |

|---|---|---|---|---|---|

| (5-Methoxy-1-benzofuran-2-yl)methanamine | C₁₀H₁₁NO₂ | 177.20 g/mol | 5-OCH₃, 2-CH₂NH₂ | Benzofuran | Free base |

| (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride | C₁₀H₁₁ClFNO | 215.65 g/mol | 5-F, 3-CH₃, 2-CH₂NH₂ | Benzofuran | Hydrochloride |

| (5-Bromo-1-benzofuran-2-yl)(thiophen-2-yl)methanamine | C₁₃H₁₀BrNOS | 320.20 g/mol | 5-Br, thiophen-2-yl-CH₂NH₂ | Benzofuran | Free base |

| (2,3-Dihydro-1-benzofuran-5-yl)(4-methoxyphenyl)methanamine | C₁₆H₁₇NO₂ | 255.32 g/mol | Dihydro core, 4-OCH₃-Ph-CH₂NH₂ | Dihydrobenzofuran | Free base |

| (5-Fluoro-1,3-benzoxazol-2-yl)methanamine | C₈H₇FN₂O | 166.15 g/mol | 5-F, 2-CH₂NH₂ | Benzoxazole | Free base |

Biological Activity

(5-Methoxy-1-benzofuran-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a benzofuran moiety with a methoxy group at the 5-position and an amine functional group. Its molecular formula is with a molecular weight of approximately 179.22 g/mol. The specific methoxy substitution on the benzofuran ring is believed to influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves several key steps, including palladium-catalyzed coupling reactions. For instance, one method utilizes (5-formylfuran-2-yl)boronic acid to form intermediates leading to the target compound.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in pharmacology:

Neuroprotective Effects

Studies suggest that the compound may possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.

Anticancer Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HT-29 (colon cancer). The observed IC50 values indicate significant activity, although specific values for this compound are yet to be fully established .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. Below is a table summarizing some related compounds and their characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (7-Methoxy-1-benzofuran-2-yl)methanamine | Similar structure; different substitution pattern | |

| (5-Methoxy-2,3-dihydrobenzofuran-2-yl)methanamine | Dihydro derivative; altered ring saturation | |

| (5-Methoxy-3-methyl-1-benzofuran-2-yl)methanamine | Methyl substitution; potential for altered activity |

This table illustrates how variations in substitution can affect biological activity, emphasizing the importance of the methoxy group in modulating effects.

Case Studies and Research Findings

Several studies have investigated the biological activity of benzofuran derivatives, providing insights into the mechanisms of action:

- Antiproliferative Studies : A study focusing on benzofuran analogs demonstrated that introducing methyl groups at specific positions enhanced cytotoxicity against various cancer cell lines . This suggests that structural modifications can significantly influence the efficacy of these compounds.

- Molecular Mechanism : Research on related compounds has shown that certain benzofurans induce apoptosis in leukemia cell lines, highlighting potential pathways through which this compound might exert its effects .

- Neuroprotective Research : Investigations into neuroprotective agents have pointed towards the potential of compounds like this compound in mitigating neurodegenerative processes.

Q & A

Q. What are the established synthetic routes for (5-Methoxy-1-benzofuran-2-yl)methanamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : A common approach involves reductive amination of 5-methoxy-1-benzofuran-2-carbaldehyde using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Solvent choice (e.g., methanol, ethanol) and temperature control (20–40°C) are critical for minimizing side reactions. Catalytic optimization (e.g., acetic acid for pH adjustment) can enhance yields. Reaction progress should be monitored via thin-layer chromatography (TLC) .

- Optimization Strategy : Design of Experiments (DoE) can systematically evaluate variables (e.g., solvent polarity, stoichiometry of reagents). For example, dichloromethane may improve solubility of aromatic intermediates, while elevated temperatures (50–60°C) could accelerate kinetics but risk decomposition .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign methoxy (δ ~3.8 ppm) and benzofuran aromatic protons (δ 6.5–7.5 ppm). The methanamine group (CH2NH2) shows characteristic splitting patterns in 1H NMR .

- FTIR : Confirm N-H stretches (~3300 cm⁻¹) and benzofuran C-O-C vibrations (~1250 cm⁻¹).

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%).

- Mass Spectrometry (MS) : ESI-MS in positive ion mode should show [M+H]+ at m/z 192.1 .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Methodological Answer :

- Molecular Docking : Screen against targets like serotonin receptors (5-HT) or monoamine oxidases (MAOs) using AutoDock Vina. The benzofuran scaffold may exhibit π-π stacking with aromatic residues in binding pockets .

- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER). Focus on hydrogen bonding between the methanamine group and catalytic aspartate residues .

- QSAR Models : Train models using datasets of benzofuran derivatives to predict logP, IC50, and toxicity .

Q. What strategies resolve contradictions in biological activity data across studies on benzofuran derivatives?

- Methodological Answer :

- Reproducibility Checks : Standardize assay conditions (e.g., cell line viability tests using MTT vs. resazurin assays).

- Meta-Analysis : Pool data from multiple studies to identify trends. For example, conflicting antimicrobial results may arise from differences in bacterial strains (Gram+ vs. Gram−) .

- Dose-Response Curves : Use Hill equation modeling to compare EC50 values across studies, accounting for solvent effects (e.g., DMSO tolerance limits) .

Q. How can X-ray crystallography resolve the crystal structure of this compound?

- Methodological Answer :

- Data Collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

- Structure Solution : Apply SHELXT for phase determination via intrinsic phasing. The benzofuran ring system often produces high-quality diffraction patterns .

- Refinement : SHELXL refines anisotropic displacement parameters for non-H atoms. Hydrogen atoms are placed geometrically and refined using a riding model .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate molecular geometry .

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- Steric Effects : The methoxy group at C5 directs electrophilic attacks to C3/C4 positions. Bulkier substituents on the amine group may hinder reactions at C2 .

- Electronic Effects : Electron-donating methoxy groups increase benzofuran ring electron density, enhancing susceptibility to electrophilic substitution. Use Hammett constants (σ) to predict reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.